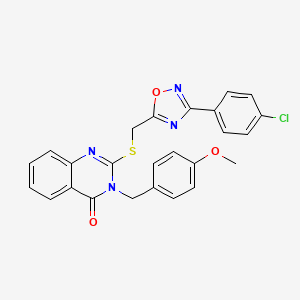

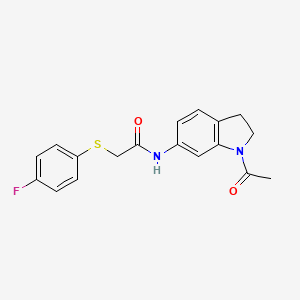

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide is a chemical entity that can be categorized within the family of beta-enaminones. These compounds are known for their utility as intermediates in the synthesis of various heterocyclic compounds, such as pyrroles and pyridines, which are significant in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds, such as N-propargylic beta-enaminones, involves the use of DMSO as a solvent and Cs2CO3 as a base to cyclize these intermediates into pyrroles with good to high yields. Alternatively, the use of CuBr in the absence of bases leads to the selective formation of pyridines . This suggests that the synthesis of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide could potentially follow similar pathways, with the choice of conditions dictating the formation of either pyrroles or pyridines.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide can be characterized using various spectroscopic techniques such as 13C NMR, 1H NMR, FT-IR, and MS, as well as by single crystal X-ray structural analysis . The packing of molecules in the solid state is often dominated by hydrogen bonds, and the optimized structure can be computed via DFT, which should be consistent with the experimental data .

Chemical Reactions Analysis

The reactivity of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide would likely be influenced by the presence of the enamide moiety, which can participate in various chemical reactions. For instance, NH4I-triggered formal [4 + 2] annulation with \u03b1,\u03b2-unsaturated ketoxime acetates can be used to construct polysubstituted pyridines . This indicates that the enamide group in the compound could be reactive towards nucleophilic addition or cycloaddition reactions, leading to the formation of complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide can be inferred from studies on similar compounds. Ultrasonic studies on solutions of related N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol have revealed insights into molecular interactions and solvent effects . Parameters such as adiabatic compressibility, intermolecular free length, and internal pressure provide information about the nature of solute-solvent and solvent-solvent interactions, which are crucial for understanding the behavior of the compound in different environments .

科学的研究の応用

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives are extensively utilized in medicinal chemistry due to their significant role in the development of compounds for treating human diseases. The pyrrolidine ring, a five-membered nitrogen heterocycle, is valued for its ability to efficiently explore pharmacophore space because of its sp^3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage due to non-planarity. The review by Li Petri et al. (2021) delves into bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting their importance in drug discovery for various therapeutic areas. The study emphasizes the versatility of pyrrolidine scaffolds in synthesizing biologically active compounds, including their involvement in the synthesis of novel compounds with select target activity (Li Petri et al., 2021).

Synthetic Pathways and Biological Activity

Enaminoketones and enaminonitriles, closely related to pyrrolidine derivatives, serve as versatile building blocks for synthesizing a variety of heterocyclic compounds, such as pyridine, pyrimidine, and pyrrole derivatives. The review by Negri, Kascheres, and Kascheres (2004) discusses the synthetic versatility of enaminones and their application in generating biologically significant heterocycles, underlining the broad interest in cyclic β-enaminoesters as intermediates for natural product synthesis and heterocyclic compound development. This highlights the broader chemical space and synthetic utility of pyrrolidine-related structures in medicinal chemistry (Negri, Kascheres, & Kascheres, 2004).

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, are pivotal chiral auxiliaries for the stereoselective synthesis of amines and their derivatives, offering pathways to asymmetric synthesis of N-heterocycles, including pyrrolidines. The work by Philip et al. (2020) on tert-butanesulfinamide demonstrates its extensive use in mediating asymmetric synthesis of N-heterocycles via sulfinimines, underscoring the critical role of such methodologies in accessing structurally diverse and therapeutically relevant compounds (Philip et al., 2020).

将来の方向性

特性

IUPAC Name |

N-(4-pyrrolidin-1-ylbut-2-ynyl)pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-3-8-13(16)14-9-4-5-10-15-11-6-7-12-15/h2H,1,3,6-12H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFOQWQPEULADH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC#CCN1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)

![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)

![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)

![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)